JH-XI-10-02 was derived from an earlier compound, JH-VIII-49, through modifications aimed at enhancing its potency and selectivity for cyclin-dependent kinase 8. It falls under the category of small molecule inhibitors, specifically designed as a proteolysis-targeting chimera that recruits the cereblon E3 ubiquitin ligase to facilitate the degradation of its target protein .
The synthesis of JH-XI-10-02 involves several key steps that build upon the structure of its precursor, JH-VIII-49. The process generally includes:
The molecular structure of JH-XI-10-02 features a steroidal core with specific modifications that enhance its binding affinity for cyclin-dependent kinase 8. Key structural elements include:
Data regarding its molecular weight, solubility, and stability are critical for understanding its pharmacokinetic properties but were not detailed in the search results.
JH-XI-10-02 primarily functions through a mechanism involving:
The mechanism by which JH-XI-10-02 exerts its effects involves:
While specific physical properties such as melting point or boiling point were not provided in the search results, typical analyses would include:
Chemical properties would typically encompass reactivity profiles relevant to its synthesis and potential interactions with biological targets.
JH-XI-10-02 has significant potential applications in cancer research and therapy due to its ability to degrade cyclin-dependent kinase 8, which is often overexpressed in various malignancies. Its development represents a novel approach to targeting oncogenic drivers through selective degradation rather than inhibition, providing a promising strategy for overcoming drug resistance in cancer treatment .
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4